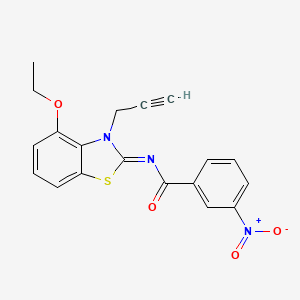![molecular formula C24H18F3N5O3 B2776478 2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207041-31-3](/img/structure/B2776478.png)
2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the IUPAC name, any common or trade names, the chemical formula, and the molecular weight.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound , due to its structural complexity, likely shares similar synthetic pathways and chemical properties with other pyrazole and oxadiazole derivatives, which are extensively studied for their diverse biological activities and chemical reactivities. For instance, the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents illustrate the versatility of pyrazole derivatives in drug design and development. These compounds were synthesized via a Vilsmeier–Haack reaction approach, highlighting the adaptability of pyrazole chemistry for generating compounds with potential bioactivity (Bhat et al., 2016).
Chemical Reactivity and Molecular Interactions
The reactivity of heteroaromatic compounds, including pyrazoles and oxadiazoles, has been explored in various chemical reactions. The lithiation of these compounds, as studied by Micetich (1970), demonstrates their potential in organic synthesis, allowing for further functionalization and the development of more complex molecules (Micetich, 1970).
Antimicrobial and Antitubercular Activities
Pyrazole and oxadiazole derivatives have shown significant antimicrobial and antitubercular activities. A study by El-Azab et al. (2018) on oxadiazole and pyrazine derivatives revealed promising anti-tubercular activity, suggesting that modifications of the pyrazole and oxadiazole moieties could lead to potent antimicrobial agents (El-Azab et al., 2018).
Electroluminescence and Photophysics
The electroluminescent properties of pyrazole derivatives have been investigated, pointing towards their potential use in optoelectronic devices. Yang et al. (2006) synthesized pyran-containing compounds with carbazole or oxadiazole modifications, exhibiting greenish-yellow light emission, demonstrating the utility of pyrazole derivatives in the development of electroluminescent materials (Yang et al., 2006).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
Please consult with a qualified professional or researcher for accurate information.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N5O3/c1-14-3-4-17(11-15(14)2)19-12-20-23(33)31(9-10-32(20)29-19)13-21-28-22(30-35-21)16-5-7-18(8-6-16)34-24(25,26)27/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCNJQBBXBTZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


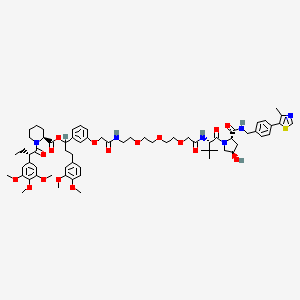
![2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile](/img/structure/B2776402.png)

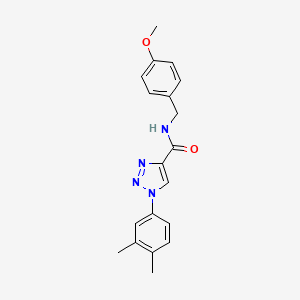
![Ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2776405.png)
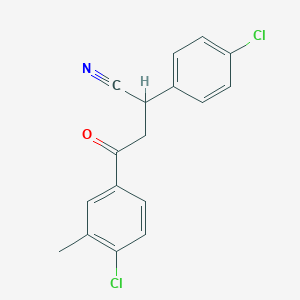
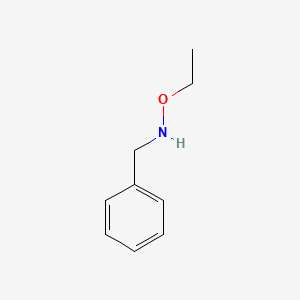
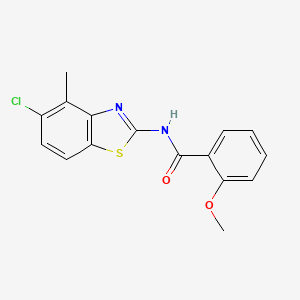
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2776410.png)
![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2776411.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)
